molecular formula C12H14O3 B1293602 Ethyl 4-oxo-4-phenylbutyrate CAS No. 6270-17-3

Ethyl 4-oxo-4-phenylbutyrate

Cat. No. B1293602
Key on ui cas rn: 6270-17-3
M. Wt: 206.24 g/mol
InChI Key: BRUOEHVDTAORQY-UHFFFAOYSA-N
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Patent
US07153854B2

Procedure details

A mixture of 4-oxo-4-phenylbutanoic acid (5.00 g), ethanol (2.59 g), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (6.46 g), and 4-(dimethylamino)pyridine (171 mg) in N,N-dimethylformamide (25 mL) was stirred for 1.5 hours at room temperature. The mixture was partitioned between ethyl acetate (100 mL) and 1N hydrochloric acid (75 mL), and the organic layer was washed with water (75×3 mL), saturated sodium bicarbonate (75 mL), and brine (75 mL), dried over magnesium sulfate, and evaporated to give ethyl 4-oxo-4-phenylbutanoate as a colorless oil (4.19 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.59 g
Type
reactant
Reaction Step One
Quantity
6.46 g
Type
reactant
Reaction Step One
Quantity
171 mg
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH2:3][CH2:4][C:5]([OH:7])=[O:6].[CH2:14](O)[CH3:15].Cl.CN(C)CCCN=C=NCC>CN(C)C1C=CN=CC=1.CN(C)C=O>[O:1]=[C:2]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH2:3][CH2:4][C:5]([O:7][CH2:14][CH3:15])=[O:6] |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
O=C(CCC(=O)O)C1=CC=CC=C1
Name
Quantity
2.59 g
Type
reactant
Smiles
C(C)O
Name
Quantity
6.46 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
171 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 1.5 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between ethyl acetate (100 mL) and 1N hydrochloric acid (75 mL)
WASH
Type
WASH
Details
the organic layer was washed with water (75×3 mL), saturated sodium bicarbonate (75 mL), and brine (75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
O=C(CCC(=O)OCC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.19 g
YIELD: CALCULATEDPERCENTYIELD 72.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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